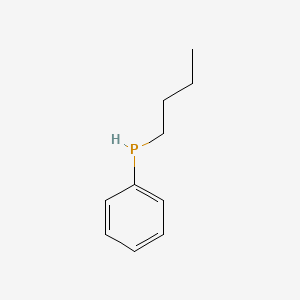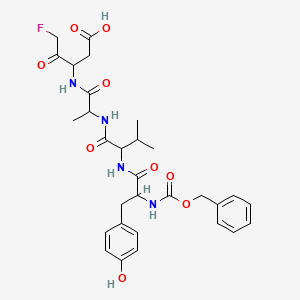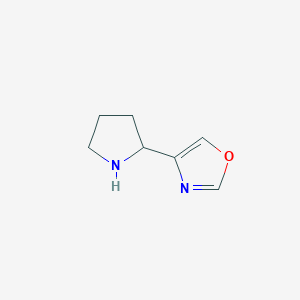
Oxazole, 4-(2-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 4-(2-pyrrolidinyl)- can be achieved through various methods. One notable approach involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method starts with l-Boc-proline and involves a four-step process, including cyclization and deprotection steps, to yield the target compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of oxazoles often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for instance, have been used to synthesize oxazole derivatives efficiently . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.
化学反应分析
Types of Reactions: Oxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of electron-donating substituents in the oxazole ring facilitates reactions with dienophiles, leading to the formation of pyridine or furan derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include (diacetoxyiodo)benzene (PIDA) for cyclization and lithium iodide (LiI) as an iodine source . Oxidation reactions often employ the Dess-Martin reagent, while substitution reactions may involve haloketones and formamide .
Major Products: The major products formed from these reactions include various substituted oxazoles and pyridine derivatives . These products are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
Oxazole, 4-(2-pyrrolidinyl)- has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for drug discovery due to its ability to bind with various receptors and enzymes . It has shown potential in the development of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . Additionally, oxazole derivatives are used in the synthesis of natural products and as ligands for enantioselective catalysis .
作用机制
The mechanism of action of Oxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in non-covalent interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds: Similar compounds to Oxazole, 4-(2-pyrrolidinyl)- include other oxazole derivatives like 2-(2-pyrrolidinyl)oxazoles and 2,4-disubstituted oxazoles . These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: What sets Oxazole, 4-(2-pyrrolidinyl)- apart is its specific substitution pattern, which enhances its stability and reactivity under various conditions . This unique structure makes it a valuable compound in both synthetic chemistry and medicinal research.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChI 键 |
WYTQIDKBSQQFQU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=COC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)

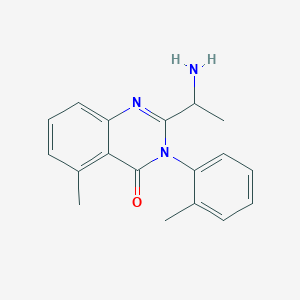
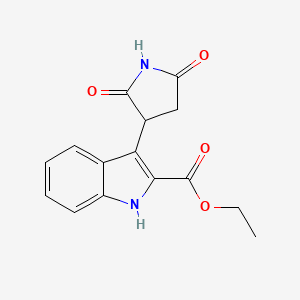


![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
